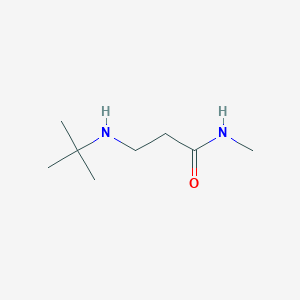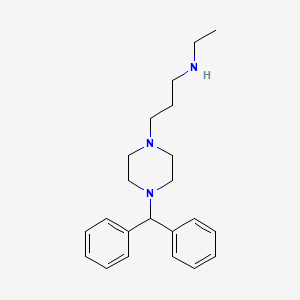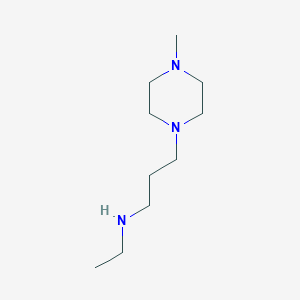
N-(2,2-dimethylpropyl)-3-(trifluoromethyl)aniline
Vue d'ensemble
Description
N-(2,2-dimethylpropyl)-3-(trifluoromethyl)aniline (NDPTA) is an organic compound with a wide range of applications in the scientific and industrial fields. It is a derivative of aniline, an aromatic amine, and is a colorless, water-soluble liquid with a sweet, pungent odor. NDPTA is used in a variety of applications, including as a reagent in organic synthesis and as a catalyst in the production of polymers. It is also used in the production of pharmaceuticals, dyes, and other organic compounds. NDPTA has been studied extensively in recent years due to its potential applications in a wide range of scientific fields.
Applications De Recherche Scientifique
1. Visible-light-promoted Radical C-H Trifluoromethylation
N-(2,2-dimethylpropyl)-3-(trifluoromethyl)aniline, a trifluoromethyl-substituted aniline, is used in visible-light-induced radical trifluoromethylation. This process involves Togni reagent and produces fluorine-containing molecules and heterocyclic compounds, providing an economical route to trifluoromethylated free anilines (Xie et al., 2014).
2. Preparation and Chemistry of 2,2-dimethyl-1,2-dihydroquinolines
The cyclization of N-(1,1-dimethylpropargyl) anilines, including compounds related to this compound, yields 6-substituted-2,2-dimethyl-1,2-dihydroquinolines. This process is significant for synthesizing heterocyclic ring compounds with various applications (Williamson & Ward, 2005).
3. Silver(I)-Catalyzed N-Trifluoroethylation
Silver-catalyzed N-H insertions with 2,2,2-trifluorodiazoethane are employed for N-trifluoroethylation of anilines. This method is important for producing trifluoroethyl imidates, showcasing the utility of anilines in organic synthesis (Luo et al., 2015).
4. Development of Tetrylenes Chelated by Hybrid Amido-amino Ligand
Anilines substituted with various moieties, including structures akin to this compound, are used to develop tetrylenes chelated by hybrid amido-amino ligands. These compounds have potential applications in material sciences (Vaňkátová et al., 2011).
5. Synthesis of Electron Transport Materials
N-(Nitrofluorenylidene)anilines, which may involve structures similar to this compound, are synthesized for use as electron transport materials in positive charge electrophotography. These compounds exhibit stability and efficiency in electrophotographic processes (Matsui et al., 1993).
Propriétés
IUPAC Name |
N-(2,2-dimethylpropyl)-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N/c1-11(2,3)8-16-10-6-4-5-9(7-10)12(13,14)15/h4-7,16H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQHZTYHDQQGIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC1=CC=CC(=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40651277 | |
| Record name | N-(2,2-Dimethylpropyl)-3-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
887590-46-7 | |
| Record name | N-(2,2-Dimethylpropyl)-3-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(3-Pyridinylmethyl)amino]propanohydrazide](/img/structure/B1385189.png)



![3-{[2-(1-Cyclohexen-1-YL)ethyl]amino}-N-methylpropanamide](/img/structure/B1385195.png)
![3-{[4-(Diethylamino)benzyl]amino}-N-ethylpropanamide](/img/structure/B1385196.png)
![3-{[4-(Diethylamino)benzyl]amino}propanenitrile](/img/structure/B1385197.png)


![3,5-Dimethyl-N-[2-(4-methylphenoxy)ethyl]aniline](/img/structure/B1385206.png)
![3-{[2-(1-Cyclohexen-1-YL)ethyl]-amino}propanohydrazide](/img/structure/B1385208.png)
![3-[(2-Methoxyethyl)amino]propanohydrazide](/img/structure/B1385209.png)
![N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isobutylamine](/img/structure/B1385211.png)
![N-Ethyl-3-[(3-hydroxypropyl)amino]propanamide](/img/structure/B1385212.png)